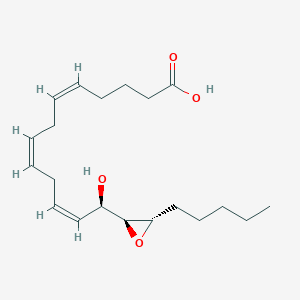
(13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoic acid is an epoxy(hydroxy)icosatrienoic acid consisting of (5Z,8Z,11Z)-icosa-5,9,14-trienoic acid having additional (13R)-hydroxy- and (14S,15S)-epoxy groups. It derives from a (5Z,8Z,11Z)-icosatrienoic acid. It is a conjugate acid of a (13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoate.
Wissenschaftliche Forschungsanwendungen
Cytochrome P450-Dependent Transformations
Research demonstrates that cytochrome P450 enzymes can stereoselectively synthesize individual epoxy alcohol diastereomers from fatty acid hydroperoxides. This process involves the transformation of compounds like 15S-HPETE into specific epoxy alcohols, highlighting the role of cytochrome P450 in synthesizing complex lipid molecules (Chang, Boeglin, Guengerich, & Brash, 1996).
Polyunsaturated Fatty Acid Metabolism
Cytochrome P450 also plays a role in oxygenating polyunsaturated fatty acids to form hydroxy and epoxy fatty acids. This process includes the transformation of arachidonic acid into various hydroxyeicosatetraenoic acids (HETEs) and eicosapentaenoic acid into hydroxyeicosapentaenoic acids (HEPEs), demonstrating the diverse metabolic pathways of polyunsaturated fatty acids (Oliw, Bylund, & Herman, 1996).
Synthesis of Hydroxy Fatty Acids
The synthesis of various hydroxy fatty acids, including those with specific stereochemistry, has been achieved through total synthesis methods. These synthesized compounds are useful for studying the detailed biochemistry and pharmacology of lipid mediators (Russell & Pabon, 1982).
Influence on Leucocyte Activity
Studies indicate that certain hydroxy fatty acids, like 15-HETE, can influence the activity of human polymorphonuclear leucocytes by modifying the conversion of arachidonic acid into leukotriene B4 and 5-HETE. This finding suggests a regulatory role for these compounds in immune cell function (Petrich, Ludwig, Kühn, & Schewe, 1996).
Role in Algal Metabolism
In the red alga Lithothamnion corallioides, the transformation of arachidonic acid leads to the formation of specific hydroxyarachidonic acids, indicating the role of these compounds in algal metabolism and possibly in the marine ecosystem (Gerwick, Åsen, & Hamberg, 1993).
Clinical Applications
The synthesis of specific hydroxy fatty acids like 15(S)-HETE for clinical trials shows the potential therapeutic applications of these compounds. These synthesized compounds are crucial for exploring new treatments and understanding the role of lipid mediators in health and disease (Conrow, Harrison, Jackson, Jones, Kronig, Lennon, & Simmonds, 2011).
Eigenschaften
Produktname |
(13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoic acid |
|---|---|
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(5Z,8Z,11Z,13R)-13-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-11-15-18-20(24-18)17(21)14-12-9-7-5-4-6-8-10-13-16-19(22)23/h5-8,12,14,17-18,20-21H,2-4,9-11,13,15-16H2,1H3,(H,22,23)/b7-5-,8-6-,14-12-/t17-,18+,20+/m1/s1 |
InChI-Schlüssel |
FMRVHRPEVIVXKX-ZJIVTKJASA-N |
Isomerische SMILES |
CCCCC[C@H]1[C@@H](O1)[C@@H](/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC1C(O1)C(C=CCC=CCC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



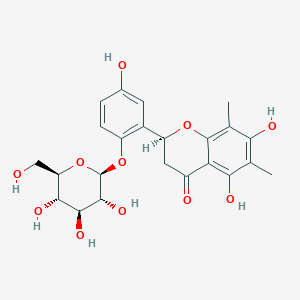

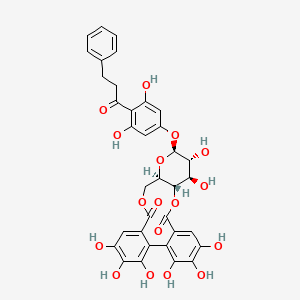
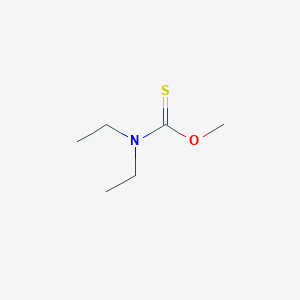


![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-4-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B1251211.png)
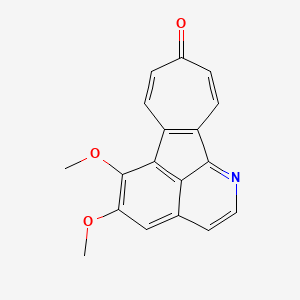




![(E)-N-[(2S)-1-hydroxy-3-[(R)-[(S)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1251217.png)
